2-Chloroethanesulfonic acid sodium salt
Description
Significance as a Foundational Building Block in Organic Synthesis
2-Chloroethanesulfonic acid sodium salt serves as a key foundational building block in organic synthesis, primarily due to its function as a sulfoethylating agent. chemicalbook.com This reactivity allows for the introduction of the sulfonate group (-SO₃H) into other organic molecules, a transformation that can significantly alter the parent molecule's properties, such as increasing its water solubility. chemimpex.comnumberanalytics.combritannica.com
One of the most notable applications of this compound is in the preparation of taurine (B1682933) (2-aminoethanesulfonic acid). ui.ac.idresearchgate.net Taurine is an important amino sulfonic acid with various biological functions and is used in pharmaceutical applications and as a pet food additive. researchgate.netwikipedia.org The synthesis involves the reaction of 2-chloroethanesulfonic acid or its salt with ammonia (B1221849). ui.ac.idwikipedia.org
Furthermore, this chemical is employed in the production of surfactants and detergents, where the presence of the sulfonate group imparts the necessary surface-active properties for cleaning. chemimpex.com It is also used in the preparation of sulfoethyl cellulose (B213188), demonstrating its utility in modifying natural polymers. chemicalbook.com The ability to readily introduce a sulfonate functional group makes this compound a valuable reagent for creating a diverse range of sulfonated compounds used in pharmaceuticals, dyes, and specialty chemicals. chemimpex.comnumberanalytics.com
Historical Context of Sulfonated Compounds in Chemical Science
The history of sulfonated compounds dates back to the early 19th century, marking a significant milestone in the development of organic chemistry. numberanalytics.comontosight.ai The process of sulfonation, which introduces the sulfonic acid group into an organic compound, was first used to create sulfonated derivatives of aromatic compounds like benzene. numberanalytics.combritannica.com
Initially, the application of these early sulfonates was limited. However, as chemists began to understand their unique properties, their use expanded. A key discovery was their effectiveness as surfactants, which led to their widespread adoption in the textile and leather industries. ontosight.ai In textile manufacturing, for example, sulfonates help to fix dyes to fabrics, ensuring color vibrancy. ontosight.ai
The 20th century saw a dramatic increase in the applications of sulfonated compounds. The development of sulfonamide antibiotics in the 1930s was a revolutionary step in medicine, providing the first effective treatments against bacterial infections. numberanalytics.com The introduction of the sulfonic acid group into a drug molecule can improve its solubility and bioavailability. numberanalytics.com Concurrently, the rise of synthetic detergents, largely based on alkylated benzenesulfonic acids, transformed household and industrial cleaning. britannica.com Today, sulfonation is a fundamental and well-established reaction in organic chemistry, essential for manufacturing a vast array of products, from pharmaceuticals and dyes to detergents and ion-exchange resins. numberanalytics.combritannica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroethanesulfonic acid | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKMTSIKHBYZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170933 | |
| Record name | 2-Chloroethanesulphonic acid | |
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Molecular Weight |
144.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18024-00-5, 15484-44-3 | |
| Record name | 2-Chloroethanesulfonic acid | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloroethanesulfonic acid | |
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| Record name | Ethanesulfonic acid, 2-chloro-, sodium salt (1:1) | |
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| Record name | 2-Chloroethanesulphonic acid | |
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| Record name | 2-chloroethanesulphonic acid | |
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| Record name | Sodium 2-chloroethanesulphonate | |
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| Record name | 2-CHLOROETHANESULFONIC ACID | |
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Synthetic Methodologies for 2 Chloroethanesulfonic Acid Sodium Salt
Direct Synthesis Routes
Direct synthesis strategies are the most common approaches for producing 2-chloroethanesulfonic acid sodium salt. These methods typically involve the sulfonation of a 1,2-dihaloethane.
Reaction of 1,2-Dichloroethane (B1671644) with Sodium Sulfite (B76179)
The foundational method for synthesizing this compound involves the reaction between 1,2-dichloroethane and sodium sulfite. researchgate.netgoogle.com This reaction, however, faces challenges such as low yields and slow reaction rates, which has led to the development of various improved systems. google.com
The reaction of 1,2-dichloroethane with sodium sulfite in a purely aqueous medium is a historically established method. google.com A significant drawback of this approach is the poor water solubility of 1,2-dichloroethane, which limits the contact between the reactants. google.com This limitation often results in very long reaction times and low product yields, sometimes only around 40%. google.com To enhance the synthesis efficiency, a high concentration of sodium sulfite solution is required, but this can lead to the formation of an unwanted by-product, sodium 1,2-ethanedisulfonate, as the desired product reacts further with the sulfite. google.com
Table 1: Synthesis in Aqueous Reaction Medium
| Reactants | Solvent | Conditions | Yield | CES Synthesis Efficiency | Reference |
|---|
CES: this compound
To address the solubility issue of 1,2-dichloroethane in water, alcoholic aqueous solutions are employed as the reaction medium. google.com The addition of alcohols like methanol (B129727), ethanol, or propanol (B110389) increases the solubility of the haloalkane, thereby improving the reaction rate. google.comgoogle.com However, a high concentration of alcohol can significantly reduce the solubility of sodium sulfite, which in turn slows down the reaction. google.com Therefore, optimizing the alcohol concentration is crucial. For instance, methanol concentrations between 28.0-37.5 wt% are considered optimal. google.com While this method improves upon the purely aqueous system, it can still require long reaction times of ten hours or more. google.com
Table 2: Synthesis in Alcoholic Aqueous Solution Systems
| Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1,2-Dichloroethane, Sodium Sulfite | Ethanol-Water | Boiling | ~40% | google.com |
The use of surfactants in an aqueous medium is another strategy to enhance the reaction between the poorly soluble 1,2-dichloroethane and sodium sulfite. google.com Surfactants work by emulsifying and dispersing the 1,2-dichloroethane, thereby increasing the interfacial area for the reaction to occur. google.com A Japanese patent describes a method that combines an alcoholic aqueous solution with a surfactant, such as sodium dodecanesulfonate, to further improve the synthesis efficiency. This combined approach aims to balance the solubility of both reactants, reduce the formation of by-products, and shorten the reaction time to under an hour. google.com
Table 3: Surfactant-Assisted Synthesis
| Reactants | Solvent | Surfactant | Conditions | Yield | CES Synthesis Efficiency | Reference |
|---|
The introduction of catalysts has significantly improved the synthesis of this compound, leading to higher yields and dramatically shorter reaction times.
Copper Catalysis: Copper and its salts, such as copper(I) chloride, have been identified as effective catalysts for the reaction between 1,2-dihaloethanes and sodium sulfite. researchgate.netgoogle.com Research has shown that using copper as a catalyst in the Strecker reaction between dichloroethane and sodium sulfite can result in yields of up to 81%. asianpubs.org This catalytic method is considered competitive and suitable for large-scale industrial production. asianpubs.org
Quaternary Ammonium (B1175870) Salts: Quaternary ammonium salts, such as tetrabutylammonium (B224687) chloride and tetraethylammonium (B1195904) chloride, function as phase-transfer catalysts (PTC). google.comcrdeepjournal.org In the heterogeneous reaction mixture, the PTC facilitates the transfer of the sulfite anion from the aqueous phase to the organic phase (1,2-dichloroethane), where the reaction occurs. crdeepjournal.orgsci-hub.seoperachem.com This catalytic process significantly accelerates the reaction. A process combining a metal salt catalyst (like copper chloride) with a quaternary ammonium salt catalyst in an aqueous medium has been shown to reduce the reaction time from over 20 hours to between 0.5 and 2 hours, achieving yields of around 90%. google.com
Table 4: Catalytic Synthesis Approaches
| Precursor | Catalyst(s) | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1,2-Dichloroethane | Copper | Not specified | Optimized | 81% | asianpubs.org |
| 1-Bromo-2-chloroethane (B52838) | Copper Chloride, Tetrabutylammonium Chloride | Water | 50°C, 1.5 hours | 92.7% | google.comchemicalbook.com |
Alternative Precursor Strategies (e.g., from 1-Bromo-2-chloroethane)
To overcome the low reactivity of 1,2-dichloroethane, more reactive precursors have been utilized. 1-Bromo-2-chloroethane is a notable alternative. google.com The carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, making 1-bromo-2-chloroethane a more active substrate for this nucleophilic substitution reaction.
Using 1-bromo-2-chloroethane in the presence of copper catalysts was reported to achieve yields up to 78% as early as 1937. google.com More recent advancements, which combine a copper catalyst with a quaternary ammonium salt phase-transfer catalyst, have further improved the process. This dual catalytic system, when used with 1-bromo-2-chloroethane, can achieve product yields exceeding 90% with a reaction time of just 1.5 hours. google.comchemicalbook.com This marks a significant improvement over methods using 1,2-dichloroethane, which are often slower and less efficient. google.com Another related precursor, ethylene (B1197577) dibromide, has also been used in an alcoholic aqueous solution to produce the analogous sodium 2-bromoethanesulfonate (B1233127) in high yields. orgsyn.org
Table 5: Synthesis from 1-Bromo-2-chloroethane
| Precursor | Catalyst(s) | Solvent | Conditions | Purity | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-2-chloroethane | Copper Chloride, Tetrabutylammonium Chloride | Water | 50°C, 1.5 hours | 99.5% | 92.7% | google.comchemicalbook.com |
| 1-Bromo-2-chloroethane | Zinc Chloride, Tetrabutylammonium Chloride | Water | 50°C, 1.5 hours | 99.5% | Not specified | google.com |
Process Optimization and Efficiency Enhancement
Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing reaction time, and reducing the formation of undesirable by-products. This involves a multi-faceted approach focusing on reaction parameters, by-product suppression, and reactor design.
The yield and reaction rate of this compound are highly sensitive to the interplay of temperature, reaction time, and the molar ratio of the reactants.
Temperature: The reaction is typically conducted at elevated temperatures to ensure a practical reaction rate. A common temperature range for the synthesis is between 50°C and 100°C. chemicalbook.com Operating within this range helps to drive the reaction forward without promoting excessive by-product formation or decomposition of the desired product. One specific example of an optimized process involves heating the reaction mixture to 50°C.
Time: The duration of the reaction is another critical parameter that is often optimized in conjunction with temperature. Shorter reaction times are economically advantageous. Efficient processes have managed to reduce the reaction time significantly, with some methods achieving completion in as little as 0.5 to 2 hours. chemicalbook.com For instance, a reaction maintained at 50°C may be completed within 1.5 hours.
Molar Ratios: The stoichiometry of the reactants, specifically the molar ratio of 1,2-dihaloethane to sodium sulfite, plays a pivotal role in the reaction's efficiency. An excess of the 1,2-dihaloethane is often employed. The ratio of the amount of 1,2-dihaloethane to sodium sulfite can range from 1:1 to 10:1. chemicalbook.com This excess helps to ensure the complete consumption of the more expensive sodium sulfite and can also influence the product distribution. In one documented procedure, four moles of 1-bromo-2-chloroethane were used for every 0.8 moles of sodium sulfite.
The following table summarizes the typical ranges for these key reaction parameters:
| Parameter | Optimized Range | Notes |
| Temperature | 50°C - 100°C | Balances reaction rate with by-product formation. |
| Reaction Time | 0.5 - 2 hours | Shorter times are preferred for industrial efficiency. |
| Molar Ratio (1,2-dihaloethane:Sodium Sulfite) | 1:1 to 10:1 | An excess of the dihaloethane is common. |
A significant challenge in the synthesis of this compound is the formation of the by-product, sodium 1,2-ethanedisulfonate. This impurity arises from the further reaction of the desired product with unreacted sodium sulfite. The structural similarity and comparable solubility of the by-product and the main product can complicate purification.
Several strategies are employed to minimize the formation of sodium 1,2-ethanedisulfonate. One key approach is the careful control of the molar ratio of the reactants. Using a lower concentration of the sodium sulfite solution can disfavor the second substitution reaction that leads to the disulfonate by-product.
Furthermore, the use of surfactants in the reaction medium has been shown to be effective in suppressing the formation of sodium 1,2-ethanedisulfonate. Surfactants can create a microemulsion, which can enhance the reaction rate of the primary reaction while inhibiting the subsequent reaction that forms the disulfonate. This is particularly beneficial when using lower concentrations of an alcohol-water solvent system, as it helps to keep the organic reactant finely dispersed.
The choice of reactor is critical for ensuring efficient heat and mass transfer, which is essential for controlling the reaction and minimizing by-product formation. For sulfonation reactions, which are often exothermic, falling film reactors and stirred tank reactors are commonly employed.
Falling Film Reactors: In a falling film reactor, the liquid reactant flows downwards as a thin film on the inside of a tube, while the gaseous reactant flows concurrently or counter-currently. This design offers excellent heat transfer characteristics, which is crucial for managing the exothermic nature of sulfonation reactions. The high surface area-to-volume ratio also facilitates efficient mass transfer between the phases. For large-scale production, the capacity of a falling film reactor system can be increased by simply adding more tubes in parallel, making it a readily scalable option.
Stirred Tank Reactors: Stirred tank reactors, often equipped with heating and cooling jackets, are also used, particularly for batch or semi-batch processes. The agitation provided by the stirrer is essential for ensuring good mixing of the reactants and maintaining a uniform temperature throughout the reaction mass. For scalability, considerations include ensuring that the mixing efficiency and heat transfer capabilities are maintained as the reactor volume increases. This may involve adjustments to the agitator design and the heat exchange system.
When scaling up the synthesis of this compound, it is crucial to maintain the optimized reaction parameters. Challenges in scalability often relate to maintaining consistent heat and mass transfer as the surface area-to-volume ratio of the reactor decreases with increasing size. This can lead to localized temperature gradients and concentration differences, which can in turn affect the product yield and purity. Therefore, careful engineering and process modeling are essential for a successful scale-up.
Purification Techniques and Strategies
The crude product from the synthesis of this compound typically contains unreacted starting materials, the primary by-product sodium 1,2-ethanedisulfonate, and inorganic salts such as sodium chloride and sodium sulfate. Effective purification is therefore necessary to obtain a product of high purity.
Crystallization is a widely used and effective method for the purification of this compound. This technique relies on the differences in solubility between the desired product and the impurities at different temperatures or in different solvent systems.
One common approach involves concentrating the aqueous reaction mixture by evaporating a portion of the water. This increases the concentration of the product and impurities, leading to their crystallization upon cooling. The process can be controlled to selectively crystallize the desired product while leaving impurities in the mother liquor.
Another effective crystallization method involves the use of a different solvent. For example, after the reaction, the aqueous solution can be evaporated to a slurry, and then a solvent like methanol is added. The this compound is soluble in hot methanol, while inorganic salts like sodium chloride have very low solubility. The hot solution can be filtered to remove the insoluble inorganic salts, and upon cooling the filtrate, the purified product crystallizes out. One specific protocol involves cooling the methanol filtrate to 0°C for 2 hours to induce crystallization, resulting in a product with a purity of 99.5%.
The efficiency of crystallization depends on factors such as the choice of solvent, the cooling rate, and the degree of supersaturation. Slow cooling generally leads to the formation of larger, purer crystals.
The removal of inorganic salt impurities, primarily sodium chloride and unreacted sodium sulfite which may have oxidized to sodium sulfate, is a critical step in the purification process.
A particularly effective method for separating these salts is based on their differential solubility at elevated temperatures. In this process, the aqueous reaction mixture is concentrated by evaporation. As the water is removed, the inorganic salts, which are less soluble than the this compound in the hot, concentrated solution, will precipitate out. The hot slurry can then be filtered to remove the solid inorganic salts. The filtrate, which is rich in the desired product, is then cooled to induce the crystallization of the purified this compound. This hot filtration step is crucial for achieving a high purity final product.
Recovery of By-products and Unreacted Materials
In the synthesis of this compound, the recovery and recycling of by-products and unreacted starting materials are crucial for improving process efficiency, reducing waste, and minimizing environmental impact. Methodologies have been developed to recover both the primary organic by-product and unreacted haloalkanes.
The principal by-product in the synthesis involving the reaction of 1,2-dichloroethane with sodium sulfite is sodium 1,2-ethanedisulfonate (EDS). google.com The formation of EDS occurs from the subsequent reaction of the desired product with sodium sulfite. google.com Research has indicated that the molar ratio of the reactants plays a significant role in the prevalence of this by-product. google.com
Detailed analysis of the reaction mixture has provided quantitative insights into the composition of by-products. In one documented synthesis process, the reaction liquid was analyzed after one hour of reaction time at 110°C. The results of this analysis are presented in Table 1. google.com
Table 1: Composition of Reaction Liquid after Synthesis
| Compound | Concentration (wt%) | Yield (based on sodium sulfite) |
| This compound (CES) | 5.25% | 72.22% |
| Sodium 1,2-ethanedisulfonate (EDS) | 0.89% | 17.42% |
| Sodium Chloride | 2.55% | - |
The recovery of unreacted starting materials, such as 1,2-dichloroethane or 1-bromo-2-chloroethane, is another key aspect of process optimization. google.comchemicalbook.com A common method for this recovery involves cooling the reaction solution, which leads to phase separation. chemicalbook.com The unreacted haloalkane, being denser and immiscible with the aqueous solution, forms a distinct lower layer that can be separated by decantation. chemicalbook.com In some process descriptions, the reaction solution is cooled to 40°C to facilitate this separation. chemicalbook.com
Chemical Reactivity and Mechanistic Investigations of 2 Chloroethanesulfonic Acid Sodium Salt
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The chloroethyl group in 2-chloroethanesulfonic acid sodium salt is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. The prevailing mechanism for this transformation is the bimolecular nucleophilic substitution (S(_N)2) reaction. viu.cabingol.edu.tr This is characteristic of primary alkyl halides, where the carbon atom bearing the halogen is readily accessible to the incoming nucleophile.
In an S(_N)2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). This "backside attack" occurs in a single, concerted step where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. This mechanism leads to an inversion of stereochemistry at the carbon center, although for this achiral molecule, this is not observable. The reaction rate is dependent on the concentration of both the this compound and the nucleophile.
Common nucleophiles that react with this compound include amines, thiols, and hydroxide (B78521) ions. For instance, the reaction with ammonia (B1221849) would yield 2-aminoethanesulfonic acid (taurine), a compound of significant biological importance. Similarly, reactions with various amines produce N-substituted taurine (B1682933) derivatives. The high nucleophilicity of thiols and their corresponding thiolates also allows for efficient substitution to form thioethers. chemistrysteps.comlibretexts.orglibretexts.org
The general scheme for the S(_N)2 reaction of this compound with a nucleophile (Nu) can be depicted as follows:
Nu + Cl-CH(_2)CH(_2)-SO(_3)Na → Nu-CH(_2)CH(_2)-SO(_3)Na + Cl
It is important to note that elimination reactions (E2) can compete with S(_N)2 reactions, especially with sterically hindered or strongly basic nucleophiles. bingol.edu.tr In the case of this compound, a primary halide, substitution is generally the major pathway unless a very strong, sterically hindered base is used.
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Hydroxide (OH-) | Sodium Isethionate | SN2 |
| Ammonia (NH3) | Taurine | SN2 |
| Thiolate (RS-) | Thioether of ethanesulfonic acid | SN2 |
| Cellulose-OH | Sulfoethyl cellulose (B213188) | SN2 |
Role in Sulfonation Processes
This compound is widely utilized as a sulfoethylating agent, which is a specific type of sulfonation. chemicalbook.com This process involves the introduction of a sulfoethyl group (-CH(_2)CH(_2)SO(_3)H) onto a substrate. A prominent example is the modification of cellulose to produce sulfoethyl cellulose. chemicalbook.com
In this reaction, the hydroxyl groups present on the glucose units of the cellulose polymer act as nucleophiles. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the hydroxyl groups to form more potent nucleophilic alkoxide ions. These alkoxide moieties then attack the carbon atom bearing the chlorine in this compound via an S(_N)2 mechanism, displacing the chloride ion and forming an ether linkage.
Cell-OH + NaOH → Cell-ONa + H(_2)O
Cell-ONa + Cl-CH(_2)CH(_2)-SO(_3)Na → Cell-O-CH(_2)CH(_2)-SO(_3)Na + NaCl
The degree of sulfoethylation can be controlled by adjusting the reaction conditions, such as the concentrations of the reactants, the temperature, and the reaction time. The introduction of the ionic sulfoethyl groups significantly alters the properties of the cellulose, most notably increasing its water solubility and affecting its rheological characteristics in solution.
This sulfoethylation process is not limited to cellulose and can be applied to other polymers and molecules containing nucleophilic functional groups like hydroxyls, amines, and thiols.
Studies on Reaction Intermediates (e.g., Sulfenes)
Sulfenes (R(_2)C=SO(_2)) are highly reactive intermediates that are implicated in certain reactions of organosulfur compounds. They are typically generated by the dehydrohalogenation of alkanesulfonyl chlorides in the presence of a base. For instance, 2-chloroethanesulfonyl chloride can potentially form a sulfene (B1252967) intermediate under basic conditions.
However, for this compound, the formation of a sulfene intermediate is not a typically observed reaction pathway under the conditions where it undergoes nucleophilic substitution. The presence of the sulfonate group, which is a poor leaving group from a carbon atom in an elimination reaction to form a sulfene, and the nature of the substrate as a salt, make the abstraction of a proton from the α-carbon to the sulfonate group to initiate sulfene formation unlikely.
The generation of sulfenes generally requires a sulfonyl halide precursor and a non-nucleophilic base. The reactions of this compound are dominated by the reactivity of the chloroethyl moiety, leading to substitution or elimination products, rather than transformations involving the sulfonate group to form reactive intermediates like sulfenes. Research on sulfene intermediates has primarily focused on sulfonyl halides as precursors, and there is a lack of evidence to suggest their significant involvement in the typical reactions of this compound.
Comparative Reactivity with Related Halogenated Sulfonates
The reactivity of 2-haloethanesulfonates in nucleophilic substitution reactions is significantly influenced by the nature of the halogen atom. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the leaving group ability of the halide ions increases down the group, with iodide being the best leaving group and chloride being a poorer one.
This trend is reflected in the reaction kinetics. Studies on the reaction of sodium 2-haloethanesulfonates with aqueous alkali have demonstrated that the bromo derivative reacts significantly faster than the chloro derivative under identical conditions. This is consistent with the weaker carbon-bromine bond being easier to break during the S(_N)2 transition state.
| Halogenated Sulfonate | Relative Reaction Rate (with OH-) | C-X Bond Dissociation Energy (kJ/mol) |
|---|---|---|
| 2-Chloroethanesulfonate | 1 | ~339 |
| 2-Bromoethanesulfonate (B1233127) | >1 (Faster) | ~285 |
In addition to the halogen, the structure of the alkyl chain also plays a role in reactivity. For this compound, being a primary halide, it is more reactive in S(_N)2 reactions compared to secondary or tertiary halogenated sulfonates due to reduced steric hindrance. However, it would be less reactive in S(_N)1 reactions, as the primary carbocation that would be formed is highly unstable. Given that the S(_N)2 pathway is dominant for this compound, its reactivity is primarily governed by factors that affect bimolecular reactions.
Applications of 2 Chloroethanesulfonic Acid Sodium Salt As a Key Intermediate in Organic Synthesis
Precursor to Biologically Relevant Molecules (e.g., Taurine (B1682933), MESNA)
A primary application of 2-chloroethanesulfonic acid sodium salt is in the production of molecules with important biological and pharmaceutical functions. The compound provides the core ethanesulfonate (B1225610) structure, upon which other functional groups can be installed via nucleophilic substitution of the chloride.
One of the key synthesis pathways for Taurine (2-aminoethanesulfonic acid) utilizes sodium 2-chloroethanesulfonate as a key intermediate. In what is known as the dichloroethane process, 1,2-dichloroethane (B1671644) is first reacted with sodium sulfite (B76179) to yield sodium 2-chloroethanesulfonate. This intermediate is then subjected to ammonolysis, where reaction with ammonia (B1221849) under heat and pressure replaces the chlorine atom with an amino group, forming the sodium salt of taurine. chemimpex.com Subsequent acidification yields taurine itself. Taurine is a conditionally essential amino acid crucial for cardiovascular function, skeletal muscle development, and central nervous system function.
Another critical pharmaceutical agent synthesized from this precursor is MESNA (Sodium 2-mercaptoethanesulfonate). researchgate.net MESNA is a cytoprotective drug used to mitigate the urotoxic side effects of certain chemotherapy agents like cyclophosphamide (B585) and ifosfamide. echemi.comresearchgate.net Its synthesis involves the reaction of sodium 2-chloroethanesulfonate with a sulfur nucleophile, such as thiourea. This reaction forms a thiouronium salt intermediate, which is then hydrolyzed to yield MESNA, effectively replacing the chlorine atom with a thiol group. researchgate.net
The following table summarizes the synthesis of these biologically relevant molecules from this compound.
| Target Molecule | Key Reactant(s) | Synthesis Overview | Biological/Pharmaceutical Role |
| Taurine | Ammonia | Ammonolysis of sodium 2-chloroethanesulfonate, followed by acidification. | Essential for cardiovascular, muscular, and nervous system health. |
| MESNA | Thiourea | Reaction to form a thiouronium salt, followed by hydrolysis. | Reduces bladder toxicity from chemotherapy agents. echemi.comresearchgate.net |
Synthesis of Specialized Alkylsulfonic Acid Compounds
The reactivity of the carbon-chlorine bond in this compound makes it an excellent electrophile for sulfoethylation reactions. This allows for the synthesis of a wide array of specialized alkylsulfonic acid compounds by reacting it with various nucleophiles. The introduction of the ethanesulfonate group can modify the properties of the parent molecule, often increasing water solubility and altering biological activity. chemimpex.com
This synthetic strategy is broadly applicable:
N-Alkylsulfonic Acids: Reaction with primary or secondary amines yields N-substituted taurine derivatives. These compounds are of interest in biochemical research and as potential pharmaceutical agents.
S-Alkylsulfonic Acids: Reaction with thiols or thiolates produces S-alkylated derivatives. This reaction is analogous to the first step of MESNA synthesis and is used to create compounds for materials science and as intermediates in further synthetic routes.
O-Alkylsulfonic Acids: Alcohols and phenols can also serve as nucleophiles, leading to the formation of ether-linked sulfonic acids, although this is a less common application.
The general reaction scheme involves the nucleophilic displacement of the chloride ion:
R-Nu: + Cl-CH₂CH₂-SO₃Na → R-Nu⁺-CH₂CH₂-SO₃Na + Cl⁻
(Where Nu represents a nucleophile such as an amine or thiol)
This versatility allows chemists to incorporate the highly polar sulfonate group into a wide range of organic structures, creating novel compounds with tailored properties for research in pharmacology and materials science. chemimpex.com
Role in the Production of Industrial Chemical Reagents
Beyond pharmaceuticals, this compound is an important intermediate in the manufacture of various industrial chemical reagents, most notably surfactants and detergents. chemimpex.com Surfactants are amphiphilic molecules that reduce surface tension between liquids or between a liquid and a solid.
The structure of this compound is ideal for creating certain types of anionic surfactants. The sodium sulfonate group acts as a powerful hydrophilic "head." The reactive chloroethyl "tail" can be used to attach a long-chain hydrophobic group, typically derived from fatty alcohols or alkylphenols. The resulting molecule possesses the classic surfactant structure: a nonpolar, oil-soluble tail and a polar, water-soluble head.
This synthetic approach is used to produce specialized surfactants with applications in:
Detergency: For use in industrial cleaners and household laundry products.
Emulsification: To stabilize mixtures of immiscible liquids, such as oil and water, in food products, cosmetics, and industrial processes.
Wetting Agents: To lower surface tension and allow liquids to spread more easily across surfaces, a property useful in agriculture and coatings.
The compound also serves as a starting material for producing other chemical reagents, such as certain biological buffers and components for ionic liquids, highlighting its significance in advanced material science and chemical engineering. chemimpex.com
Advanced Material Science and Polymer Modification Applications of Derivatives of 2 Chloroethanesulfonic Acid Sodium Salt
Derivatization for Polymer Functionalization
The introduction of sulfonate groups via derivatives of 2-chloroethanesulfonic acid sodium salt is a key strategy for modifying the physicochemical properties of natural and synthetic polymers. This process, known as sulfoethylation, enhances characteristics such as solubility, stability, and bioactivity.
Sulfonation of Chitosan (B1678972) and Cellulose (B213188) for Enhanced Properties
Chitosan and cellulose are abundant natural polysaccharides with significant potential in biomedical and industrial applications. mdpi.comcelotech.com However, their utility is often limited by poor solubility in water and common organic solvents. Chemical modification through sulfoethylation, using reagents like sodium 2-chloroethanesulfonate, addresses these limitations by introducing highly polar sulfonate groups onto the polymer backbone. chemicalbook.comnih.gov
Chitosan: The sulfonation of chitosan, a process that can be tailored through various chemical strategies, results in derivatives with significantly altered physicochemical and biochemical properties. nih.govsci-hub.box The introduction of sulfoethyl groups can lead to the formation of water-soluble O,N-(2-sulfoethyl)chitosans. nih.gov This modification transforms the cationic chitosan into an anionic, heparin-like polysaccharide, which is valuable for tissue regeneration and vascularization. nih.gov Sulfonated chitosan derivatives have demonstrated a range of convenient biological properties, including antioxidant, antiviral, and anticoagulant activities, which expands their scope for biomedical applications. nih.govsci-hub.box For instance, N-sulfofurfuryl chitosan, soluble over a wide pH range, has shown non-thrombogenic properties suitable for blood-contacting applications. sci-hub.box
Cellulose: Sulfoethylation is also employed to modify cellulose, creating sulfoethyl cellulose (SEC) with enhanced properties. goettingen-research-online.de The use of sodium 2-chloroethanesulfonate monohydrate as a sulfoethylating agent is a documented method for this preparation. chemicalbook.com This modification is an emerging pretreatment for producing cellulose nanofibrils (CNFs) with more attractive characteristics compared to conventional methods. researchgate.net Sulfoethylated nanofibrillated cellulose exhibits a higher degree of fibrillation, superior redispersion properties after drying, and greater stability across varying pH values when compared to other modified celluloses like carboxymethylated nanofibrillated cellulose. researchgate.net These enhanced properties make sulfoethylated cellulose a promising candidate for applications as a rheological modifier or an adsorbing component in personal care products. researchgate.net
The table below summarizes the elemental analysis of a sulfonated cellulose derivative, confirming the successful functionalization of the biopolymer.
| Element | Content Percentage |
| C | 41.52% |
| H | 6.21% |
| N | 0.00% |
| S | 1.54% |
| Data derived from elemental analysis of sulfonated microcrystalline cellulose, which allowed for the calculation of the degree of substitution. mdpi.com |
Creation of Sulfoethylated Polymers
The process of sulfoethylation, reacting a polymer with a sulfoethylating agent like a derivative of this compound, is a versatile method to create polymers with tailored functionalities. chemimpex.comresearchgate.net This modification introduces the strongly acidic sulfoethyl group, which can significantly alter the polymer's surface charge and interaction with its environment. researchgate.net
Sulfoethylated polymers, particularly polysaccharides, have been the focus of recent research due to their facile synthesis and promising applications. researchgate.net For example, sulfoethyl chitosan has been investigated as an effective heavy metal adsorber and as a potential anticoagulant, owing to its structural similarity to heparin. researchgate.net The ether groups formed during sulfoethylation offer higher stability in aqueous solutions compared to ester groups from other modification methods. researchgate.net
In the case of cellulose, sulfoethylation is a key pretreatment to enhance the surface charge of nanocellulose, which improves the redispersion of dried cellulose nanofibrils. researchgate.net The strong acidity of the sulfoethyl group ensures its effectiveness over a wide pH range, a distinct advantage in applications where ambient conditions may vary. researchgate.net The properties of sulfoethylated nanofibrillated cellulose (NFCSulf) have been compared with carboxymethylated nanofibrillated cellulose (NFCCarb), revealing the superior performance of the sulfonated variant.
Comparison of Modified Nanofibrillated Cellulose Properties
| Property | NFCSulf (Sulfoethylated) | NFCCarb (Carboxymethylated) |
|---|---|---|
| Fibrillation Degree | Higher | Lower |
| Redispersion | Superior | Inferior |
| pH Stability | Higher | Lower |
This table illustrates the enhanced properties of sulfoethylated nanofibrillated cellulose compared to its carboxymethylated counterpart. researchgate.net
Synthesis of Functional Surfactants and Amphiphilic Polymers
This compound and its derivatives are valuable sulfonating agents in the synthesis of functional surfactants and detergents. chemimpex.com The introduction of the sulfonate head group is a common strategy for creating amphiphilic molecules, which possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. This dual nature allows them to reduce surface tension and form micelles, making them effective as cleaning agents and emulsifiers.
The synthesis of novel chitosan-based Schiff bases using aldehydes containing sulfonate groups, such as sodium 4-formylbenzene-1,3-disulfonate, highlights a strategy to create functional polymers with enhanced properties. mdpi.com The presence of sulfonate groups in these structures can improve antibacterial effects and impart antithrombotic properties. mdpi.com While not a direct use of this compound, this demonstrates the utility of sulfonated precursors in creating functional amphiphilic polymers. The resulting derivatives can exhibit self-assembly behavior in the micromolar range, forming nanosized aggregates capable of solubilizing hydrophobic substances. nih.gov
Development of Sulfonated Carbon-Based Materials (e.g., Sulfonated Graphene)
The functionalization of carbon-based nanomaterials, particularly graphene, with sulfonate groups has led to the development of highly active and sustainable materials. 2-chloroethanesulfonic acid is one of the sulfonating agents used in the preparation of sulfonated graphene from graphene oxide. researchgate.netqub.ac.uk This process involves attaching sulfonic acid (-SO₃H) groups to the surface and edges of the graphene sheets. qub.ac.uk
Sulfonated graphene (SGO) combines the exceptional structural properties of graphene with the catalytic acidity of sulfonic groups, making it a highly relevant heterogeneous acid catalyst. ugr.es These materials have shown excellent catalytic activity in various green chemistry applications, such as the synthesis of bisphenolic antioxidants and solketal. ugr.esrsc.org The presence of sulfonic groups increases the electron-withdrawing effect from carboxylic groups on the graphene surface, which enhances the catalyst's stability under harsh reaction conditions. qub.ac.uk The catalysts can often be reused multiple times without a significant loss of activity. rsc.org
Different synthetic routes can be employed to produce sulfonated graphene, using various oxidizing and sulfonating agents to form sulfonated graphene oxide, which is then reduced to create sulfonated graphene. qub.ac.uk
Production of Polyurethane Chain Extenders and Related Materials
In polyurethane chemistry, chain extenders are low molecular weight diols or diamines that react with isocyanates to form the hard segments of the polymer. researchgate.nettri-iso.com These hard segments are crucial for determining the final mechanical and thermal properties of the polyurethane. google.com The incorporation of ionic groups, such as sulfonates, into the polymer backbone via specialized chain extenders can produce waterborne polyurethanes (WPUs) with unique characteristics.
Derivatives of aminosulfonic acids are used as hydrophilic chain extenders to create sulfonic waterborne polyurethane hydrogels (WPUHs). ciac.jl.cn For example, N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt has been used to prepare a series of WPUHs. ciac.jl.cn The introduction of this sulfonated chain extender has a significant impact on the material's properties. Research has shown that as the mass fraction of the sulfonated chain extender increases, the thermal stability and mechanical strength of the resulting hydrogel are enhanced. ciac.jl.cn Furthermore, these hydrogels exhibit sensitivity to temperature and pH, with their swelling ratio increasing significantly in response to changes in these conditions. ciac.jl.cn This stimuli-responsive behavior opens up applications in areas such as smart materials and biomedical devices.
The table below details the effect of increasing the concentration of a sulfonic acid-type chain extender on the properties of polyurethane hydrogels.
Properties of Waterborne Polyurethane Hydrogels (WPUHs) with Varying Sulfonated Chain Extender Content
| Hydrogel Sample | BES-Na Mass Fraction (%) | Compressive Strength (vs. WPUH1) | Compressive Modulus (vs. WPUH1) | Swelling Ratio (at 25°C) |
|---|---|---|---|---|
| WPUH1 | 0% | 1.0x | 1.0x | 20.55 |
| WPUH7 | 3.46% | 2.9x | 3.6x | 29.25 |
Data illustrates that increasing the mass fraction of the N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt (BES-Na) chain extender improves the mechanical properties and swelling capacity of the hydrogel. ciac.jl.cn
Biochemical and Microbiological Research Applications of 2 Chloroethanesulfonic Acid Sodium Salt and Its Derivatives Non Human Contexts
Investigations into Metabolic Pathways and Enzyme Inhibition (e.g., Methanogenesis)
2-Chloroethanesulfonic acid sodium salt, also known as 2-chloroethanesulfonate (CES), is a structural analog of coenzyme M (2-mercaptoethanesulfonic acid), a vital cofactor in methanogenesis. This structural similarity allows it to act as a competitive inhibitor of enzymes involved in the methane (B114726) production pathway. Specifically, it targets the methyl-coenzyme M reductase, the enzyme responsible for the final step of methane formation in methanogenic archaea. nih.govresearchgate.net By inhibiting this key enzyme, 2-chloroethanesulfonate effectively blocks the methanogenic pathway.
This inhibitory property is a valuable tool for researchers studying microbial ecosystems. By selectively suppressing methanogenesis, scientists can investigate alternative metabolic pathways within complex microbial communities. For instance, in anaerobic digestion environments, inhibiting methanogens can lead to the accumulation of intermediate products such as volatile fatty acids (VFAs), acetate (B1210297), and hydrogen. researchgate.netresearchgate.netnih.gov This allows for a more detailed study of processes like homoacetogenesis, where acetate is produced from hydrogen and carbon dioxide. nih.gov
Research has demonstrated that the application of 2-chloroethanesulfonate's analog, 2-bromoethanesulfonate (B1233127) (BES), in mixed cultures leads to a shift from methanogenesis to acetogenesis. researchgate.net This facilitates the study of acetogenic bacteria and their metabolic contributions without the confounding factor of methane production. The inhibition of methanogenesis is crucial for understanding the carbon and electron flow in these complex systems and for biotechnological applications aimed at producing valuable chemicals from organic waste. researchgate.netresearchgate.net
| Inhibitor | Target Pathway | Key Enzyme Inhibited | Observed Effect in Mixed Cultures | Research Application |
|---|---|---|---|---|
| 2-Chloroethanesulfonate (CES) | Methanogenesis | Methyl-coenzyme M reductase | Suppression of methane production | Studying alternative metabolic pathways (e.g., homoacetogenesis) |
| 2-Bromoethanesulfonate (BES) | Methanogenesis | Methyl-coenzyme M reductase | Accumulation of acetate and other VFAs | Investigating carbon flow and enriching for acetogenic bacteria |
| 2-Mercaptoethanesulfonate (MES) | Methanogenesis | Methyl-coenzyme M reductase | Inhibition of methane synthesis | Probing the role of methanogens in anaerobic ecosystems |
Role in the Synthesis of Biochemical Buffers
This compound serves as a key precursor in the synthesis of various zwitterionic biological buffers, often referred to as "Good's buffers" or their structural analogs. These buffers are essential for maintaining a stable pH environment in a wide array of biochemical and cell culture experiments. The presence of both a sulfonic acid group (with a low pKa) and an amino group (which can be introduced via reaction) allows for the creation of buffers with pKa values in the physiological range (pH 6 to 8).
The synthesis of these buffers typically involves the reaction of this compound with a primary or secondary amine. This nucleophilic substitution reaction replaces the chlorine atom with the amino group, forming an N-substituted taurine (B1682933) derivative. Taurine itself is 2-aminoethanesulfonic acid. nih.gov By selecting different amines, a diverse range of buffers with varying pKa values and other physicochemical properties can be prepared.
For example, the reaction with piperazine (B1678402) derivatives can yield buffers suitable for various biological assays. The sulfonic acid moiety of 2-chloroethanesulfonate provides the acidic component of the buffer system, while the introduced amino group provides the basic component. This synthetic route is significant for producing buffers that are biologically compatible, exhibiting low metal-binding capacity and minimal interference with biological processes.
| Buffer Class | General Structure | Key Synthetic Step | Common Application Areas |
|---|---|---|---|
| N-substituted taurines | R-NH-CH₂-CH₂-SO₃⁻ | Reaction of an amine with 2-chloroethanesulfonate | Biochemical assays, enzyme kinetics, cell culture media |
| Piperazine-based buffers (e.g., HEPES analogs) | Piperazine-N-CH₂-CH₂-SO₃⁻ | Reaction of a piperazine derivative with 2-chloroethanesulfonate | Cell culture, tissue culture, electrophoresis |
Applications in Cellular Systems Research (Non-Human)
In non-human cellular systems research, this compound and its derivatives find applications primarily through their role in the formulation of culture media and buffers. Maintaining a stable pH is critical for the growth and viability of cells in vitro, and the zwitterionic buffers synthesized from 2-chloroethanesulfonate are well-suited for this purpose. nih.gov Buffers like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), which is structurally related to N-substituted taurines, are commonly used in cell culture media to provide stable pH conditions. nih.gov
The use of these synthetic buffers is particularly important in cell cultures that are sensitive to pH fluctuations or when the bicarbonate/CO₂ buffering system is not sufficient. The stable buffering capacity provided by these compounds is essential for a variety of in vitro studies, including drug toxicity testing, studies of cellular metabolism, and the production of biologics in cell cultures. nih.gov
Furthermore, the inhibitory effects of 2-chloroethanesulfonate on specific metabolic pathways can be utilized in studies of microbial cell systems. For example, in co-culture systems involving methanogens and other bacteria, it can be used to dissect the metabolic interactions between different microbial species by selectively inhibiting the methanogenic component.
Analytical and Spectroscopic Characterization of 2 Chloroethanesulfonic Acid Sodium Salt and Its Derivatives
Chromatographic Purity Assessment (e.g., Ion Chromatography)
Ion chromatography (IC) is a principal technique for assessing the purity of 2-chloroethanesulfonic acid sodium salt and for the determination of inorganic salt impurities. This method is particularly well-suited for separating and quantifying ionic species in aqueous solutions.
A typical ion chromatography system for the analysis of this compound would consist of a separation column, a suppressor, and a conductivity detector. The separation is based on the interaction of the analyte ions with the fixed ions of the stationary phase. In a Japanese patent, the analysis of a synthesis solution of sodium β-chloroethanesulfonate (CES) was performed using ion chromatography to determine the composition of the reaction mixture, which included CES, sodium 1,2-ethanedisulfonate (EDS), sodium sulfate, and sodium chloride google.com. The results from one of the examples in the patent are detailed in the table below.
Table 1: Example Composition of a this compound Synthesis Solution Determined by Ion Chromatography google.com
| Component | Weight Percentage (%) |
|---|---|
| This compound (CES) | 15.35 |
| Sodium 1,2-ethanedisulfonate (EDS) | 2.00 |
| Sodium sulfate | 1.30 |
| Sodium chloride | 7.04 |
The selection of the eluent is a critical parameter in achieving optimal separation. A common eluent for anion analysis is a mixture of sodium carbonate and sodium bicarbonate in deionized water nih.gov. The concentration of the eluent can be adjusted to optimize the resolution of the peaks. A suppressor is used to reduce the background conductivity of the eluent and enhance the signal of the analyte ions, thereby improving the sensitivity of the detection.
Spectroscopic Identification of Functional Groups and Structure (e.g., NMR, FTIR)
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. For this compound (ClCH₂CH₂SO₃Na), the ¹H NMR spectrum is expected to show two signals corresponding to the two methylene groups (-CH₂-).
The methylene group attached to the chlorine atom (ClCH₂-) would be expected to appear at a lower field (higher chemical shift) due to the deshielding effect of the electronegative chlorine atom oregonstate.edu. The methylene group adjacent to the sulfonate group (-CH₂SO₃Na) would also be deshielded, but typically to a lesser extent than the one bonded to chlorine. For a similar compound, sodium 2-bromoethanesulfonate (B1233127), the ¹H NMR spectrum in D₂O shows two triplets at approximately 3.46 ppm and 3.66 ppm chemicalbook.com. Given that chlorine is less electronegative than bromine, the chemical shifts for this compound are expected to be in a similar range. The splitting of the signals into triplets would be due to the coupling between the protons on the adjacent methylene groups.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| ClCH₂ - | ~3.5 - 3.8 | Triplet |
| -CH₂ SO₃Na | ~3.2 - 3.5 | Triplet |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the sulfonate group and the carbon-chlorine bond.
The sulfonate group (SO₃⁻) gives rise to strong and characteristic absorption bands. Typically, the asymmetric stretching vibration of the S=O bond in sulfonate salts appears in the region of 1260-1150 cm⁻¹, while the symmetric stretching vibration is observed around 1070-1030 cm⁻¹ researchgate.net. The C-Cl stretching vibration is generally found in the range of 800-600 cm⁻¹. The presence of these characteristic bands in the FTIR spectrum serves as a confirmation of the compound's identity merckmillipore.com.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1260 - 1150 |
| Symmetric S=O Stretch | 1070 - 1030 | |
| Carbon-Chlorine (C-Cl) | Stretch | 800 - 600 |
Quantitative Analysis Methodologies
Accurate quantification of this compound is crucial for quality control and for its use in various applications. Acidimetric titration is a commonly employed method for the assay of this compound.
Acidimetric Titration
Product specifications for this compound monohydrate often indicate an assay of ≥ 98.0 % determined by acidimetric titration, calculated on an anhydrous basis merckmillipore.com. This classical analytical method involves the titration of the acidic form of the compound with a standardized basic solution.
For the assay of the sodium salt, the compound is first passed through a cation exchange resin in the hydrogen form. This process exchanges the sodium ions for protons, converting the sodium 2-chloroethanesulfonate into 2-chloroethanesulfonic acid. The resulting acidic solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a suitable indicator or a potentiometric endpoint. The amount of titrant consumed is directly proportional to the amount of the sulfonic acid, and thus to the original amount of the sodium salt.
The reaction for the titration is as follows:
ClCH₂CH₂SO₃H + NaOH → ClCH₂CH₂SO₃Na + H₂O
The purity of the sample can be calculated based on the volume and concentration of the NaOH solution used, and the initial mass of the this compound sample.
Q & A
Q. How to resolve conflicting data on the compound’s toxicity to non-methanogenic microbes?
- Methodological Answer : Perform 16S rRNA sequencing on treated microbial communities to assess off-target effects. Compare with pure culture assays (e.g., Clostridium spp.) to isolate toxicity impacts. Adjust inhibitor dosing or employ selective immobilization techniques (e.g., encapsulation) to minimize collateral damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
